molecular formula C18H17F2N5O B5145921 [3-(3,4-Difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(2,5-dimethylpyrazol-3-yl)methanone

[3-(3,4-Difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(2,5-dimethylpyrazol-3-yl)methanone

Cat. No.: B5145921
M. Wt: 357.4 g/mol
InChI Key: PQKNWERYPIAMGF-UHFFFAOYSA-N
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Description

[3-(3,4-Difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(2,5-dimethylpyrazol-3-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[4,3-c]pyridine core, which is a fused bicyclic structure, and is substituted with difluorophenyl and dimethylpyrazolyl groups. The presence of fluorine atoms and the specific arrangement of functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3,4-Difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(2,5-dimethylpyrazol-3-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[4,3-c]pyridine core through cyclization reactions. Subsequent steps involve the introduction of the difluorophenyl and dimethylpyrazolyl groups via substitution reactions. Common reagents used in these steps include halogenated precursors, strong bases, and catalysts to facilitate the cyclization and substitution processes.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. Reaction conditions are carefully controlled to ensure reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

[3-(3,4-Difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(2,5-dimethylpyrazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the difluorophenyl or pyrazolyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and strong bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and protein-ligand binding due to its specific functional groups and molecular geometry.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors. The presence of fluorine atoms can enhance the compound’s bioavailability and metabolic stability.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of [3-(3,4-Difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(2,5-dimethylpyrazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Difluorophenyl)propionic acid: Similar in having difluorophenyl group but differs in the core structure.

    Steviol glycosides: Share some structural similarities in terms of glycoside linkages but differ significantly in overall molecular structure and applications.

Uniqueness

The uniqueness of [3-(3,4-Difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(2,5-dimethylpyrazol-3-yl)methanone lies in its specific arrangement of functional groups and the presence of the pyrazolo[4,3-c]pyridine core. This confers distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

[3-(3,4-difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(2,5-dimethylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N5O/c1-10-7-16(24(2)23-10)18(26)25-6-5-15-12(9-25)17(22-21-15)11-3-4-13(19)14(20)8-11/h3-4,7-8H,5-6,9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKNWERYPIAMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCC3=C(C2)C(=NN3)C4=CC(=C(C=C4)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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